Nystose

Descripción general

Descripción

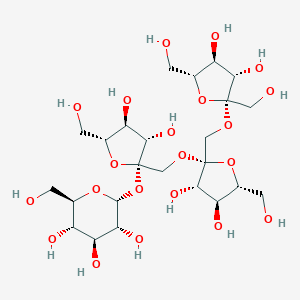

La nistosa es un tetrasacárido, un tipo de fructooligosacárido, compuesto por dos moléculas de fructosa unidas mediante enlaces beta (1→2) al residuo fructosil de la sacarosa . Se encuentra naturalmente en diversas plantas, particularmente en la familia de las dicotiledóneas Asteraceae y las familias de las monocotiledóneas Asparagaceae, Liliaceae y Poaceae . La nistosa es conocida por sus propiedades prebióticas, que promueven el crecimiento de la microbiota intestinal beneficiosa .

Aplicaciones Científicas De Investigación

La nistosa tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La nistosa ejerce sus efectos principalmente a través de sus propiedades prebióticas. Sirve como sustrato selectivo para la microbiota intestinal beneficiosa, promoviendo su crecimiento y actividad . Esto lleva a diversos beneficios para la salud, incluyendo una mejor salud intestinal, una función inmunitaria mejorada y una mejor absorción de nutrientes . Los objetivos moleculares incluyen enzimas y transportadores específicos en la microbiota intestinal que metabolizan la nistosa .

Compuestos similares:

1-Kestose: Otro fructooligosacárido con propiedades prebióticas similares.

Fructofuranosil nistosa: Un fructooligosacárido de cadena más larga con unidades adicionales de fructosa.

Raffinosa: Un trisacárido compuesto por galactosa, glucosa y fructosa, también conocido por sus efectos prebióticos.

Unicidad de la nistosa: La nistosa es única debido a su estructura específica, que le permite promover selectivamente el crecimiento de ciertas bacterias intestinales beneficiosas . Su estructura tetrasacárida proporciona un equilibrio entre ser un sustrato adecuado para la fermentación microbiana y tener un valor calórico relativamente bajo .

Análisis Bioquímico

Biochemical Properties

Nystose interacts with a variety of enzymes and proteins. A notable interaction is with the enzyme β-fructofuranosidase from the honeybee gut bacterium Frischella perrara . This enzyme has been found to hydrolyze this compound more efficiently than 1-kestose . The substrate preference of this enzyme is correlated with the structure of the loop comprising Trp297-Asp298-Ser299 .

Cellular Effects

This compound has been found to regulate the response of rice roots to cold stress via multiple signaling pathways . It has been observed to improve the cold stress tolerance of primary rice roots . Roots developed from seeds soaked in this compound showed lower browning rate, higher root activity, and faster growth compared to seeds soaked in water under chilling stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of serine/threonine protein phosphatase activity, abscisic acid-activated signaling, removal of superoxide radicals, and the response to oxidative stress and defense responses . It also influences the level of RSOsPR10, a protein that promotes the growth of primary rice roots .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the hydrolytic activity of β-fructofuranosidase for this compound varies over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-fructofuranosidase and may influence metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La nistosa se puede sintetizar enzimáticamente a partir de sacarosa utilizando fructosiltransferasas . La reacción implica la transferencia de unidades fructosil a la sacarosa, formando nistosa y otros fructooligosacáridos. Las condiciones de reacción suelen incluir un rango de temperatura de 30-50 °C y un pH de 5-7 .

Métodos de producción industrial: La producción industrial de nistosa implica el uso de enzimas microbianas, particularmente fructosiltransferasas, que se producen mediante procesos de fermentación . Las enzimas se utilizan entonces para catalizar la transfructosilación de la sacarosa para producir nistosa. El proceso se optimiza para obtener un alto rendimiento y pureza, y el producto final se purifica utilizando técnicas como la cromatografía .

3. Análisis de las reacciones químicas

Tipos de reacciones: La nistosa se somete principalmente a reacciones de hidrólisis, donde se descompone en azúcares más simples mediante enzimas como las fructosidasas . También puede participar en reacciones de glicación, donde reacciona con proteínas o aminoácidos .

Reactivos y condiciones comunes:

Principales productos formados:

Análisis De Reacciones Químicas

Types of Reactions: Nystose primarily undergoes hydrolysis reactions, where it is broken down into simpler sugars by enzymes such as fructosidases . It can also participate in glycation reactions, where it reacts with proteins or amino acids .

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

1-Kestose: Another fructooligosaccharide with similar prebiotic properties.

Fructofuranosyl nystose: A longer-chain fructooligosaccharide with additional fructose units.

Raffinose: A trisaccharide composed of galactose, glucose, and fructose, also known for its prebiotic effects.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria . Its tetrasaccharide structure provides a balance between being a suitable substrate for microbial fermentation and having a relatively low caloric value .

Propiedades

IUPAC Name |

2-[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDFNEBHEXLZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13133-07-8 | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is nystose and how does it interact with the gut microbiota?

A1: this compound is a type of carbohydrate called a fructooligosaccharide (FOS) [, , , , , , ]. It's made up of a glucose molecule linked to three fructose molecules. This compound is not digestible by humans, but it acts as a prebiotic, meaning it selectively promotes the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species [, , , , ].

Q2: Does this compound affect the activity of enzymes in the gut?

A3: Research shows that this compound can modulate the activity of certain bacterial enzymes in the gut. For instance, it was found to increase the activity of bacterial beta-glucosidase and alpha-galactosidase in the ceca of turkeys [].

Q3: How does this compound impact the gut environment?

A4: this compound supplementation has been shown to lower the pH of cecal digesta [, , ]. This acidification of the gut environment can be beneficial as it may inhibit the growth of certain harmful bacteria.

Q4: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C24H42O21 and a molecular weight of 666.58 g/mol [].

Q5: Are there any spectroscopic data available to characterize this compound?

A6: Yes, proton (1H) and carbon (13C) NMR spectroscopy have been extensively used to assign the chemical shifts and elucidate the structure of this compound and its methylated derivatives [, ]. These studies provide detailed insights into the conformation and linkage patterns of the sugar units within the this compound molecule.

Q6: How stable is this compound under different processing and storage conditions?

A7: The stability of this compound is an important factor in its applications. Studies have investigated the impact of thermal processing, such as supercritical CO2 treatment, on the stability of this compound in beverages []. These studies highlight the potential of novel processing techniques to preserve the structural integrity and prebiotic functionality of this compound.

Q7: Can this compound be used to modify the water activity of food products?

A8: Research suggests that dehydrated this compound has moisture-absorbing properties and can effectively reduce water activity (Aw) in food products like powdered sucrose []. This property can be beneficial for extending shelf life and maintaining the quality of food products.

Q8: What enzymes are involved in the synthesis of this compound?

A9: this compound is synthesized through enzymatic reactions involving fructosyltransferases. Specifically, sucrose:sucrose 1-fructosyltransferase (1-SST) converts sucrose to 1-kestose, and then fructan:fructan fructosyltransferase (1-FFT) can further elongate the chain to produce this compound [, , ].

Q9: Can microorganisms be used to produce this compound?

A10: Yes, certain microorganisms, such as Bacillus subtilis natto CCT 7712, have shown promising potential for the production of this compound through fermentation processes []. Researchers are investigating the use of low-cost substrates, like sugarcane molasses, to make this production method commercially viable.

Q10: How can the production of specific fructooligosaccharides, like this compound, be enhanced?

A11: Enzyme engineering is being explored to modify the properties of enzymes like β-fructofuranosidase to enhance the production of specific FOS, including this compound. For instance, researchers have successfully engineered the enzyme Fru6 to significantly increase the yield of 6,6-nystose, a potentially valuable prebiotic isomer of this compound [].

Q11: What analytical methods are commonly used to quantify this compound in various matrices?

A12: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a widely used technique for the separation and quantification of this compound and other fructooligosaccharides in food products, plant materials, and biological samples [, , , , , , , ]. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for quality control and research purposes.

Q12: Beyond prebiotic effects, are there other potential health benefits of this compound?

A13: While more research is needed, some studies suggest that this compound may have antioxidant properties. For instance, in vitro research has shown that this compound exhibits anti-hydroxyl radical activity, which could contribute to its potential health benefits [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)